(5-Methyl-1-benzofuran-2-yl)methanamine
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Overview
Description
(5-Methyl-1-benzofuran-2-yl)methanamine is an organic compound with the molecular formula C10H11NO. It is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring.
Mechanism of Action
Target of Action
Benzofuran and its derivatives, which include (5-methyl-1-benzofuran-2-yl)methanamine, have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been reported to exhibit antimicrobial, anti-tumor, anti-oxidative, and anti-viral activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological or pharmacological application.
Biochemical Pathways
Benzofuran derivatives have been reported to interact with various clinically approved targets . The downstream effects of these interactions would depend on the specific biological or pharmacological application.
Pharmacokinetics
Improved bioavailability has been one of the targets achieved with most of the more recent compounds .
Result of Action
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1-benzofuran-2-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 5-methylbenzofuran.
Functionalization: The benzofuran ring is functionalized at the 2-position through a formylation reaction to introduce a formyl group.
Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: (5-Methyl-1-benzofuran-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
(5-Methyl-1-benzofuran-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Methylbenzofuran: Similar structure but lacks the methanamine group.
5-Methylbenzofuran: Similar structure but lacks the methanamine group.
Benzofuran: The parent compound without any substituents.
Uniqueness: (5-Methyl-1-benzofuran-2-yl)methanamine is unique due to the presence of both the methyl and methanamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
(5-methyl-1-benzofuran-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5H,6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHJWZLDJYOZGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165737-47-3 |
Source
|
Record name | (5-methyl-1-benzofuran-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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